N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound that falls within the category of acetamides. It features a unique spiro structure, characterized by the presence of a triazaspiro ring system, which contributes to its potential biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 377.87 g/mol. This compound has garnered interest in scientific research due to its structural complexity and potential applications in medicinal chemistry.
The compound can be classified under the category of organic compounds, specifically as an acetamide due to the presence of the acetamide functional group. Its structural features suggest it may have applications in pharmaceuticals, particularly in the development of new therapeutic agents targeting various biological pathways. The compound's unique configuration and functional groups make it a candidate for further exploration in drug design and synthesis.
The synthesis of N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multiple steps that include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide can be represented using various structural formulas including:
InChI=1S/C23H20ClN2O2/c1-17-7-13-21(14-8-17)25(15-22(26)18-5-3-2-4-6-18)16-23(27)19-9-11-20(24)12-10-19/h2-14H,15-16H2,1H3
This notation provides insight into the connectivity of atoms within the molecule. The compound's spiro structure is particularly noteworthy as it introduces unique steric and electronic properties that may influence its reactivity and biological activity.
The molecular weight is calculated to be approximately 377.87 g/mol, with an exact mass of 377.118257 g/mol. Such precise measurements are crucial for analytical purposes during synthesis and characterization.
N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure for further studies or applications.
The mechanism of action for N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is not fully elucidated but is hypothesized based on its structural features:
Further studies are required to clarify its specific modes of action at a molecular level.
The physical properties of N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide include:
Chemical properties include:
These properties are essential for handling and application in laboratory settings.
N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide has potential applications in:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2